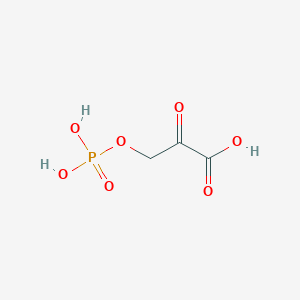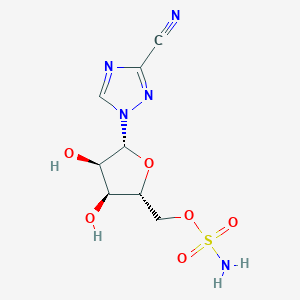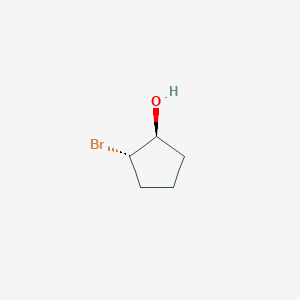
2-Oxo-3-(phosphonooxy)propanoic acid
Overview
Description
“2-Oxo-3-(phosphonooxy)propanoic acid” is a chemical compound with the molecular formula C3H5O7P . It is also known as Phosphohydroxypyruvic acid .
Molecular Structure Analysis
The molecular structure of “2-Oxo-3-(phosphonooxy)propanoic acid” consists of 3 carbon atoms, 5 hydrogen atoms, 7 oxygen atoms, and 1 phosphorus atom . The molecular weight is 184.04 (free acid basis) .Scientific Research Applications
Role in Photosynthesis
Phosphohydroxypyruvic acid plays a crucial role in photosynthesis. It is one of the compounds that appear as a result of photosynthetic fixation of CO2 in plants like the bean Phaseolus vulgaris .
Importance in Brain Development and Function
Altered levels of serine and glycine, which are related to Phosphohydroxypyruvic acid, have been found in patients with psychiatric disorders. This highlights the importance of this compound in brain development and function. It has been linked to conditions such as Alzheimer’s disease, schizophrenia, heart failure, and juvenile myoclonic epilepsy .
Use in Herbicides
Pyroligneous acids, which can contain Phosphohydroxypyruvic acid, can be used in herbicides. However, the dosage used is often more than 1000 kg ha−1. These acids have been found to have no significant effects on soil health .
Potential in Wood Preservation
Pyroligneous acids, including Phosphohydroxypyruvic acid, have potential applications as wood preservatives. They have been evaluated for their effectiveness in preserving rubberwood and oil palm trunk .
Impact on Soil Health
High-dose continuous applications of pyroligneous acids, including Phosphohydroxypyruvic acid, have been studied for their impact on soil health. The study assessed soil pH, moisture content, and the activities of three soil hydrolase enzymes .
Role in Biomass Pyrolysis
Phosphohydroxypyruvic acid is also involved in biomass pyrolysis, a process that has been given special attention to increase the economic viability while contributing to the reduction of environmental pollution .
Mechanism of Action
Target of Action
The primary targets of phosphohydroxypyruvic acid are the enzymes 3-phosphoglycerate dehydrogenase (3-PGDH; EC 1.1.1.95) and phosphohydroxypyruvate aminotransferase (EC 2.6.1.52) . These enzymes play crucial roles in the biosynthesis of L-serine from the glycolytic intermediate 3-phosphoglycerate .
Mode of Action
Phosphohydroxypyruvic acid interacts with its targets to facilitate the conversion of 3-phosphoglycerate into L-serine. The glycolytic intermediate 3-phosphoglycerate is first converted into phosphohydroxypyruvic acid by 3-phosphoglycerate dehydrogenase . Subsequently, phosphohydroxypyruvic acid is metabolized to phosphoserine by phosphohydroxypyruvate aminotransferase .
Biochemical Pathways
Phosphohydroxypyruvic acid is involved in the glycine, serine, and threonine metabolism pathway . It participates in the conversion of 3-phosphoglycerate to L-serine, which is a critical step in this pathway . The downstream effects of this pathway include the production of proteins and other vital biomolecules.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of phosphohydroxypyruvic acid is currently limited. It is known that the compound is involved in enzymatic reactions within the body, suggesting that it is metabolized and utilized in various biochemical processes .
Result of Action
The action of phosphohydroxypyruvic acid results in the production of L-serine from 3-phosphoglycerate . L-serine is an important amino acid that contributes to the synthesis of proteins, nucleotides, and other critical biomolecules.
Action Environment
The action of phosphohydroxypyruvic acid can be influenced by various environmental factors. For instance, the activity of the enzymes it targets can be regulated in response to dietary and hormonal changes . .
properties
IUPAC Name |
2-oxo-3-phosphonooxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5O7P/c4-2(3(5)6)1-10-11(7,8)9/h1H2,(H,5,6)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLUCDOSQPJJBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70959935 | |
| Record name | Phosphohydroxypyruvic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70959935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phosphohydroxypyruvic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001024 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Phosphohydroxypyruvic acid | |
CAS RN |
3913-50-6 | |
| Record name | Phosphohydroxypyruvic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3913-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphohydroxypyruvic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphohydroxypyruvic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70959935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHOSPHOHYDROXYPYRUVIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX4PWG857L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phosphohydroxypyruvic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001024 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(4-Trifluoromethyl)phenyl]-1-butene](/img/structure/B51686.png)


![4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B51693.png)



![6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate](/img/structure/B51697.png)


